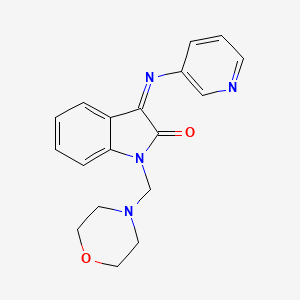![molecular formula C22H27N3O2 B11667621 4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11667621.png)
4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide is an organic compound with a complex structure that includes a morpholine ring, a benzohydrazide moiety, and an isopropyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide typically involves the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction between morpholine and a suitable benzyl halide under basic conditions.
Hydrazide Formation: The benzohydrazide moiety is synthesized by reacting a benzoyl chloride with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the morpholine derivative with the benzohydrazide in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzohydrazide moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
4-(morpholin-4-ylmethyl)benzylamine: Similar structure with a morpholine ring and benzylamine moiety.
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide: Similar structure with a benzohydrazide moiety and isopropyl-substituted phenyl group.
Uniqueness
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the morpholine ring and the benzohydrazide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H27N3O2 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-17(2)20-7-3-18(4-8-20)15-23-24-22(26)21-9-5-19(6-10-21)16-25-11-13-27-14-12-25/h3-10,15,17H,11-14,16H2,1-2H3,(H,24,26)/b23-15+ |
Clave InChI |
WZGLKIDJXQCUOQ-HZHRSRAPSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667540.png)
![5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667541.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667544.png)
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11667552.png)
![11-(9-ethyl-9H-carbazol-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11667555.png)
![methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate](/img/structure/B11667559.png)
![(5Z)-3-benzyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667560.png)
![N-(4-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11667561.png)
![4-[(E)-({[3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11667563.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11667567.png)

![N-benzyl-N-(4-{[(2E)-2-(1-phenylethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11667589.png)
![(5E)-5-({3-Methoxy-4-[(2-nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11667593.png)
![N-benzyl-N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11667594.png)
